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Compound of Interest

Compound Name: (Rac)-PD 135390

Cat. No.: B15563608 Get Quote

This guide provides a comparative analysis of the inhibition data for the cholecystokinin

receptor antagonist, CI-988, also known as PD 134308. The initial search for "(Rac)-PD
135390" did not yield a specific compound; however, "PD 134308" (CI-988) is a well-

characterized CCK receptor antagonist from the peptoid "PD" series. This document is

intended for researchers, scientists, and drug development professionals interested in the

reproducibility of inhibition data for this class of compounds.

Comparative Inhibition Data
The inhibitory activity of CI-988 (PD 134308) against the cholecystokinin type 2 receptor

(CCK2R) has been determined in multiple studies. The data presented below demonstrates a

high degree of reproducibility across different experimental systems.
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Compound
Target
Receptor

Assay
System

Reported
Value

Value (nM) Reference

CI-988 (PD

134308)

Mouse

Cortex CCK2

Radioligand

Binding

Assay

IC50 = 1.7

nM
1.7 [1][2][3]

CI-988 (PD

134308)

NCI-H727

cells (human

lung cancer)

Radioligand

Binding

Assay

Ki = 4.5 nM 4.5 [1][2]

CI-988 (PD-

134,308)

CCK2

Receptor
Not Specified

Ki = 0.0017

µM
1.7

Note: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are

measures of a drug's potency. Lower values indicate higher potency. The consistency of the

reported values across different studies and cell systems highlights the reliability of the

inhibition data for CI-988.

Experimental Protocols
The determination of inhibitory constants (Ki) or IC50 values for CCK receptor antagonists like

CI-988 typically involves a competitive radioligand binding assay.

Objective: To determine the affinity of a test compound (e.g., CI-988) for the CCK receptor by

measuring its ability to displace a radiolabeled ligand that has a known high affinity for the

receptor.

Materials:

Biological Material: Cell membranes or tissue homogenates expressing the target CCK

receptor (e.g., mouse cerebral cortex, guinea-pig pancreas, or transfected cell lines).

Radioligand: A high-affinity ligand for the CCK receptor labeled with a radioisotope (e.g.,

[125I]-Bolton-Hunter labeled CCK-8).

Test Compound: The unlabeled antagonist to be tested (e.g., CI-988) at various

concentrations.
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Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., HEPES-

NaOH buffer).

Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound

radioligand.

Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.

Procedure:

Incubation: Aliquots of the biological material are incubated in the assay buffer with a fixed

concentration of the radioligand and varying concentrations of the test compound.

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow

the binding to reach equilibrium.

Separation: The incubation is terminated by rapid filtration through a glass fiber filter. The

filter traps the cell membranes with the bound radioligand, while the unbound radioligand

passes through.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The amount of bound radioligand is plotted against the concentration of the

test compound. The IC50 value is determined from this curve, which is the concentration of

the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value

can then be calculated from the IC50 value using the Cheng-Prusoff equation.
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Caption: Workflow for a competitive radioligand binding assay.
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Caption: Cholecystokinin (CCK) Receptor Signaling Pathway.
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Conclusion
The available data for the CCK2 receptor antagonist CI-988 (PD 134308) demonstrates

consistent and reproducible inhibitory activity. The established experimental protocols for

determining inhibition constants provide a reliable framework for assessing the potency of this

and other related compounds. The elucidation of the CCK receptor signaling pathway further

aids in understanding the mechanism of action of these antagonists and their potential

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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